2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine
Overview
Description
2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine is an organic compound with the molecular formula C7H12N4. This compound is part of the pyrrolo[2,1-c][1,2,4]triazole family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptotic pathway, which is involved in various pathological conditions such as inflammatory diseases, neurodegenerative diseases, and cancers . By blocking this pathway, the compound can mitigate the effects of these diseases .
Result of Action
The compound exhibits potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that it could effectively prevent cell death and potentially alleviate symptoms in diseases where necroptosis plays a role .
Biochemical Analysis
Biochemical Properties
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and thereby modulating necroptosis, a form of programmed cell death . Additionally, this compound may interact with other kinases and signaling proteins, affecting various cellular pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting RIPK1, this compound can prevent necroptosis in both human and mouse cells, thereby promoting cell survival . Additionally, it may affect other signaling pathways, such as those involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the downstream signaling events that lead to necroptosis . This inhibition is achieved through competitive binding, where this compound competes with ATP for binding to RIPK1. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine is stable under specific storage conditions, such as keeping it in a dark place at 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting necroptosis and reducing inflammation. At higher doses, it may cause toxic or adverse effects, such as cellular toxicity and organ damage . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence its activity. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments . Additionally, its distribution within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine typically involves a multi-step process:
Etherification: The initial step involves the etherification of a suitable precursor.
Hydrazonation: This step involves the formation of a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the pyrrolo[2,1-c][1,2,4]triazole core.
Reduction: The final step involves the reduction of the cyclized product to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may have applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: This compound shares a similar core structure but differs in its substituents and biological activities.
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole:
Uniqueness
2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine is unique due to its specific structure and its ability to inhibit RIPK1, making it a promising candidate for therapeutic applications in diseases involving necroptosis .
Properties
IUPAC Name |
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-4-3-7-10-9-6-2-1-5-11(6)7/h1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESFEOZCDXMGFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585424 | |
Record name | 2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923131-85-5 | |
Record name | 2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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